Foy-251 (Nafamostat Mesylate): A Technical Guide to a Broad-Spectrum Serine Protease Inhibitor
Foy-251 (Nafamostat Mesylate): A Technical Guide to a Broad-Spectrum Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foy-251, also known as nafamostat mesylate, is a synthetic, broad-spectrum serine protease inhibitor. Initially developed and utilized for its potent anticoagulant properties in clinical settings such as hemodialysis and for the treatment of pancreatitis and disseminated intravascular coagulation (DIC), its therapeutic potential has expanded into antiviral and anticancer research.[1][2][3] This technical guide provides a comprehensive overview of Foy-251, detailing its mechanism of action, inhibitory profile against key serine proteases, experimental protocols for its evaluation, and its role in modulating critical signaling pathways.
Mechanism of Action
Foy-251 functions as a potent, reversible, and competitive inhibitor of a wide array of serine proteases.[4] Its inhibitory action involves the formation of a stable, yet reversible, acyl-enzyme intermediate with the serine residue located in the active site of the target protease. This interaction effectively obstructs the enzyme's catalytic activity. The guanidinobenzoyl moiety of nafamostat mimics the natural substrates of these proteases, such as arginine and lysine, which contributes to its high binding affinity and potent inhibition.[4]
Quantitative Inhibitory Profile
Nafamostat exhibits a broad inhibitory spectrum against various serine proteases integral to coagulation, fibrinolysis, inflammation, and viral entry. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for nafamostat against several key proteases, providing a quantitative basis for selecting appropriate concentrations for in vitro and in vivo studies.
| Target Protease | IC50 | Ki | Organism/System |
| Trypsin (bovine pancreatic) | - | 11.5 µM | Bovine |
| Trypsin (bovine pancreatic) | - | 0.4 ± 0.14 nM (overall Ki*) | Bovine |
| TMPRSS2 | 0.27 nM | - | Recombinant Human |
| TMPRSS2 | ~10 nM (EC50) | - | Human Lung Cells (Calu-3) |
| Factor VIIa-Tissue Factor Complex | 0.1 µM | - | Human Plasma |
| SARS-CoV-2 S protein-mediated fusion | ~1-10 nM | - | Human Lung Cells (Calu-3) |
Note: The overall inhibition constant (Ki) reflects the formation of a stable acyl-enzyme intermediate.*
Key Signaling Pathways Modulated by Foy-251
Nafamostat's broad inhibitory activity allows it to modulate several critical physiological and pathological signaling pathways.
Coagulation Cascade
Nafamostat effectively inhibits key proteases in the coagulation cascade, such as thrombin and Factor Xa, thereby preventing the conversion of fibrinogen to fibrin and exhibiting its anticoagulant effect.[1][5]
Kallikrein-Kinin System
By inhibiting plasma and tissue kallikrein, nafamostat can modulate the kallikrein-kinin system, which is involved in inflammation, pain, and blood pressure regulation.[5][6]
Complement System
Nafamostat has been shown to inhibit the activation of the complement system, a key component of the innate immune response, which can contribute to its anti-inflammatory effects.[7][8][9]
Viral Entry (e.g., SARS-CoV-2)
A significant area of recent research has been the potent inhibition of Transmembrane Serine Protease 2 (TMPRSS2) by nafamostat. TMPRSS2 is a host cell protease crucial for the proteolytic activation of the spike (S) protein of several viruses, including SARS-CoV-2, which is a prerequisite for viral entry into host cells.[10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Foy-251.
Serine Protease Inhibition Assay (General Protocol for Ki Determination)
This protocol outlines a general method for determining the inhibition constant (Ki) of nafamostat against a target serine protease using a chromogenic or fluorogenic substrate.
Materials:
-
Target serine protease
-
Nafamostat mesylate (Foy-251)
-
Appropriate chromogenic or fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)[12]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of nafamostat in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the nafamostat stock solution in assay buffer to achieve a range of desired concentrations.
-
Prepare a working solution of the target serine protease in assay buffer.
-
Prepare a working solution of the substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of nafamostat or vehicle control to the wells.
-
Include wells with enzyme and substrate only (positive control) and wells with substrate only (background control).
-
Pre-incubate the enzyme with nafamostat for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals for a specific duration. The wavelength will depend on the substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate hydrolysis) for each concentration of nafamostat.
-
Plot the initial velocity against the substrate concentration for each inhibitor concentration.
-
Determine the Michaelis constant (Km) and maximum velocity (Vmax) from the uninhibited reaction.
-
Calculate the inhibition constant (Ki) using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
-
Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity
This assay is used to determine the ability of nafamostat to protect host cells from virus-induced cell death.[13][14][15]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Calu-3 for SARS-CoV-2)
-
Virus stock
-
Nafamostat mesylate
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding:
-
Seed the host cells in a 96-well plate at a density that will form a confluent monolayer after 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of nafamostat in cell culture medium.
-
Remove the growth medium from the cells and add the different concentrations of nafamostat.
-
Include cell control wells (no virus, no compound) and virus control wells (virus, no compound).
-
-
Virus Infection:
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within a specific timeframe (e.g., 48-72 hours).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator until CPE is observed in the virus control wells.
-
-
Quantification of CPE:
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the cells with crystal violet solution.
-
Wash the plate to remove excess stain and allow it to dry.
-
Solubilize the stain and measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each nafamostat concentration compared to the cell and virus controls.
-
Determine the 50% effective concentration (EC50), which is the concentration of nafamostat that inhibits viral CPE by 50%.
-
MTS Assay for Cell Viability
The MTS assay is a colorimetric method to assess cell viability and proliferation, often used to determine the cytotoxicity of a compound.[16][17][18]
Materials:
-
Cell line of interest
-
Nafamostat mesylate
-
Cell culture medium
-
96-well cell culture plates
-
MTS reagent
Procedure:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of nafamostat for the desired duration.
-
Include untreated control wells.
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50), the concentration of nafamostat that reduces cell viability by 50%.
-
Conclusion
Foy-251 (nafamostat mesylate) is a versatile serine protease inhibitor with a well-established clinical history and a growing portfolio of investigational applications. Its broad-spectrum activity against key enzymes in coagulation, inflammation, and viral entry pathways makes it a valuable tool for researchers and a promising candidate for drug development and repurposing. This technical guide provides a foundational understanding of its biochemical properties and offers detailed protocols to facilitate further research into its therapeutic potential. As our understanding of the intricate roles of serine proteases in health and disease continues to expand, the utility of well-characterized inhibitors like nafamostat will undoubtedly increase.
References
- 1. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nafamostat - Wikipedia [en.wikipedia.org]
- 4. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine protease inhibitor nafamostat given before reperfusion reduces inflammatory myocardial injury by complement and neutrophil inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathophysiological dynamics in the contact, coagulation, and complement systems during sepsis: Potential targets for nafamostat mesilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protease inhibitor nafamostat mesilate attenuates complement activation and improves function of xenografts in a discordant lung perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nafamostat Mesylate Blocks Activation of SARS-CoV-2: New Treatment Option for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. pblassaysci.com [pblassaysci.com]
- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. bitesizebio.com [bitesizebio.com]
